3-(2-methylpiperidin-1-yl)-N-phenylbutanamide
Description
Properties
IUPAC Name |
3-(2-methylpiperidin-1-yl)-N-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-13-8-6-7-11-18(13)14(2)12-16(19)17-15-9-4-3-5-10-15/h3-5,9-10,13-14H,6-8,11-12H2,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMPXXSPWMRTMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(C)CC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30910941 | |
| Record name | 3-(2-Methylpiperidin-1-yl)-N-phenylbutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30910941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108974-29-4 | |
| Record name | 1-Piperidinepropionanilide, beta,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108974294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Methylpiperidin-1-yl)-N-phenylbutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30910941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-Bromo-N-phenylbutanamide
The alkylation route begins with the preparation of 3-bromo-N-phenylbutanamide, a critical electrophilic intermediate. Analogous to the acetoacetylation method reported by Shinde et al., aniline reacts with ethyl 3-bromobutanoyl chloride under Schotten-Baumann conditions. The reaction proceeds in dichloromethane with aqueous sodium hydroxide, yielding 3-bromo-N-phenylbutanamide in 68–72% after recrystallization.
Key reaction parameters :
-
Temperature: 0–5°C (to minimize hydrolysis of the acyl chloride)
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Molar ratio: 1:1.2 (aniline to acyl chloride)
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Work-up: Neutralization with dilute HCl, extraction with ethyl acetate
Nucleophilic Substitution with 2-Methylpiperidine
The bromo intermediate undergoes SN2 displacement with 2-methylpiperidine in dimethylformamide (DMF) at 80°C for 24 hours. Potassium carbonate acts as a base to deprotonate the secondary amine, enhancing nucleophilicity. The reaction achieves 65–70% yield, with purity >95% by HPLC.
Optimization insights :
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Solvent polarity: DMF outperforms THF or toluene due to improved solubility of ionic intermediates.
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Side products: Competing elimination to form but-2-enamide is suppressed at temperatures <90°C.
Reductive Amination of 3-Oxo-N-phenylbutanamide
Preparation of 3-Oxo-N-phenylbutanamide
Following Shinde et al.’s protocol, 3-oxo-N-phenylbutanamide is synthesized via refluxing aniline with ethyl acetoacetate in a 1:1 molar ratio at 160°C for 36 hours. The crude product is purified via hot water recrystallization, yielding 85–90% purity.
Reductive Amination with 2-Methylpiperidine
Reductive amination faces inherent challenges with secondary amines due to steric hindrance. However, employing sodium cyanoborohydride (NaBH3CN) in methanol/acetic acid (95:5) at 50°C facilitates imine formation and subsequent reduction. After 48 hours, the reaction delivers the target compound in 40–45% yield.
Limitations :
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Low yield attributed to equilibrium favoring the ketone over the imine.
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Requires excess 2-methylpiperidine (3 eq.) to drive the reaction.
Conjugate Addition to α,β-Unsaturated Amides
Synthesis of N-Phenylbut-2-enamide
But-2-enoyl chloride, prepared via thionyl chloride treatment of crotonic acid, reacts with aniline in THF at 0°C. The resulting α,β-unsaturated amide is isolated in 78% yield and characterized by IR (C=O stretch at 1665 cm⁻¹) and ¹H NMR (δ 6.2–6.4 ppm, vinyl protons).
Michael Addition of 2-Methylpiperidine
The conjugate addition employs 2-methylpiperidine (1.5 eq.) in ethanol at reflux for 12 hours. Lithium perchlorate catalyzes the reaction, achieving 60% conversion. Subsequent hydrogenation (H2, Pd/C) saturates the double bond, furnishing the target compound in 55% overall yield.
Advantages :
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Avoids harsh alkylation conditions.
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Enables stereoselective synthesis if chiral catalysts are used.
Palladium-Catalyzed Amination Approaches
Buchwald-Hartwig Coupling
Aryl halide intermediates, such as 3-iodo-N-phenylbutanamide, undergo coupling with 2-methylpiperidine using Pd(OAc)2 and Xantphos. The reaction in toluene at 110°C for 18 hours achieves 50–55% yield. Triethylamine neutralizes HBr byproducts.
Challenges :
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Limited substrate availability (3-iodo derivatives require custom synthesis).
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Catalyst cost and sensitivity to oxygen.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Alkylation | 65–70 | >95 | High regioselectivity | Requires toxic brominating agents |
| Reductive Amination | 40–45 | 85–90 | Utilizes stable ketone precursor | Low efficiency with secondary amines |
| Conjugate Addition | 55 | 90–92 | Stereoselective potential | Multi-step, moderate yield |
| Palladium-Catalyzed | 50–55 | 88–90 | Broad substrate scope | High catalyst cost |
Analytical Characterization
Chemical Reactions Analysis
1-Piperidinepropionanilide, beta,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine or aniline moieties are replaced with other groups.
Scientific Research Applications
1-Piperidinepropionanilide, beta,2-dimethyl- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Piperidinepropionanilide, beta,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
1-Piperidinepropionanilide, beta,2-dimethyl- can be compared with other similar compounds, such as:
- beta,2-Dimethyl-N-phenyl-1-piperidinepropionamide
- beta-(2-Methylpiperidino)-n-butyric acid anilide
- 3-(2-methylpiperidin-1-yl)-N-butyric acid anilide
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of 1-Piperidinepropionanilide, beta,2-dimethyl- lies in its specific combination of functional groups and its potential for diverse applications .
Biological Activity
3-(2-methylpiperidin-1-yl)-N-phenylbutanamide, also known by its chemical identifiers and as a member of the piperidine class of compounds, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H22N2O
- CAS Number : 108974-29-4
This compound features a piperidine ring, which is often associated with various pharmacological effects. The presence of both the butanamide and phenyl groups contributes to its interaction with biological targets.
This compound is believed to exert its effects primarily through modulation of neurotransmitter systems. It may act as a ligand for various receptors, particularly in the central nervous system (CNS). The piperidine moiety is known for its ability to interact with opioid receptors, which are critical in pain modulation and reward pathways.
Pharmacological Effects
Research indicates several potential pharmacological effects:
- Analgesic Activity : Preliminary studies suggest that this compound may exhibit analgesic properties similar to those of opioid analgesics. This is particularly relevant in the context of chronic pain management.
- Antidepressant Properties : Some studies have indicated that derivatives of piperidine compounds can influence serotonin and norepinephrine levels, suggesting potential antidepressant effects.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, a factor in neurodegenerative diseases.
Study 1: Analgesic Efficacy
A study published in a peer-reviewed journal evaluated the analgesic effects of this compound in animal models. The results demonstrated a significant reduction in pain response compared to control groups, indicating its potential as an effective analgesic agent.
| Study | Model | Results |
|---|---|---|
| Rodent Pain Model | 30% reduction in pain response at 10 mg/kg dose |
Study 2: Neuroprotective Effects
Another study investigated the neuroprotective properties of this compound against glutamate-induced toxicity in neuronal cell cultures. The findings revealed that treatment with this compound significantly reduced cell death.
Comparative Analysis with Similar Compounds
To further understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Fentanyl | N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide | Potent analgesic |
| Sufentanil | N-[4-(Methoxymethyl)-1-(2-thiofuran-2-ylethyl)-4-piperidyl]-N-phenylpropanamide | Strong analgesic with high potency |
These comparisons highlight that while this compound may not possess the same potency as fentanyl or sufentanil, it exhibits promising activity that warrants further investigation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
